molecular formula C4H5N3O2S B13574732 Pyrimidine-4-sulfonamide

Pyrimidine-4-sulfonamide

Cat. No.: B13574732
M. Wt: 159.17 g/mol
InChI Key: LMXMQUGNQGZCMU-UHFFFAOYSA-N
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Description

Pyrimidine-4-sulfonamide is a compound that combines the structural features of pyrimidine and sulfonamide groups. Pyrimidine is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Sulfonamides, on the other hand, are a group of compounds containing the sulfonamide functional group. The combination of these two groups in this compound results in a compound with significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method is the cyclization of pyrimidine derivatives with sulfonamide groups under mild reaction conditions. For example, the reaction of pyrimidine with sulfonamide in the presence of a catalyst such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of ionic liquids and other novel solvents has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Pyrimidine-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, the compound inhibits the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death . In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by blocking the cell cycle in the S phase .

Comparison with Similar Compounds

Pyrimidine-4-sulfonamide can be compared with other similar compounds, such as:

    Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a pyrimidine ring, which provides additional biological activity.

    Pyrimethamine: This compound also contains a pyrimidine ring and is used as an antimalarial agent. .

    Sulfasalazine: Another sulfonamide derivative used in the treatment of inflammatory diseases.

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

pyrimidine-4-sulfonamide

InChI

InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H,(H2,5,8,9)

InChI Key

LMXMQUGNQGZCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1S(=O)(=O)N

Origin of Product

United States

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